Enhanced Synthetic Diversification Potential at C6: 6-Bromo vs. 6-Acetyl Analogs
The 6-bromo substituent enables late-stage diversification via palladium-catalyzed cross-coupling reactions, a key advantage over the 6-acetyl analog (Palbociclib Impurity 16, CAS 571189-64-5) which carries a terminal, non-diversifiable ketone group. The 6-acetyl analog has a reported IC50 of 30 nM against CDK2/Cyclin A [1]. By replacing the acetyl with a bromo handle, medicinal chemists can explore Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings at the C6 position to optimize potency and selectivity for CDK4/6 or other kinases, directly leveraging the scaffold-locked selectivity profile while generating novel intellectual property [2].
| Evidence Dimension | C6 Substituent Reactivity & Biological Starting Point |
|---|---|
| Target Compound Data | C6-Br (reactive handle for cross-coupling; bioactivity not end-point determined; scaffold ready for diversification) |
| Comparator Or Baseline | 6-Acetyl-2-amino-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (Palbociclib Impurity 16): C6-Acetyl (terminal group); CDK2/Cyclin A IC50 = 30 nM |
| Quantified Difference | Comparator CDK2 IC50 = 30 nM provides a validated potency benchmark for the 2-amino scaffold. The Target Compound's C6-Br permits chemical space exploration beyond the fixed C6-Acetyl, whereas the Comparator's C6-Acetyl is synthetically inert at this position. |
| Conditions | BindingDB Enzyme Inhibition Assay: CDK2/cyclin A, histone H1 and [gamma-33P]ATP substrate, 30 min incubation, scintillation counting. |
Why This Matters
The 6-bromo group allows for the generation of diverse compound libraries from a single advanced intermediate, significantly increasing the number of patentable, novel structures accessible compared to a dead-end 6-acetyl starting material.
- [1] BindingDB Entry BDBM50488796. CHEMBL2295954. 6-ACETYL-2-AMINO-8-CYCLOPENTYL-5-METHYL-8H-PYRIDO(2,3-D)PYRIMIDIN-7-ONE. IC50 = 30 nM for human recombinant CDK2/cyclin A. View Source
- [2] VanderWel, S. N.; Harvey, P. J.; McNamara, D. J.; et al. Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. J. Med. Chem. 2005, 48 (7), 2371–2387. View Source
